molecular formula C19H22N2O4S2 B2413922 ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate CAS No. 362501-86-8

ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate

Cat. No.: B2413922
CAS No.: 362501-86-8
M. Wt: 406.52
InChI Key: AQNATJNPEUUWLR-UHFFFAOYSA-N
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Description

ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Properties

IUPAC Name

ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-4-24-14-8-6-13(7-9-14)21-17(22)16-15(10-11-26-16)20-19(21)27-12(3)18(23)25-5-2/h6-9,12H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNATJNPEUUWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Alcohols: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Biological Activity

Ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core structure with an ethoxyphenyl group and a sulfanyl moiety. The molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S with a molecular weight of approximately 378.46 g/mol. The presence of both thieno and pyrimidine rings suggests potential interactions with various biological targets.

Biological Activities

Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit a range of biological activities:

  • Antimicrobial Activity : Derivatives of thieno-pyrimidines have shown significant antimicrobial properties against various bacterial strains .
  • Anticancer Potential : The thienopyrimidine scaffold is known for its kinase inhibitory activity, which is crucial in cancer treatment as it can interfere with cellular signaling pathways involved in tumor growth and proliferation .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, making them candidates for further development in treating inflammatory diseases .
  • Anticonvulsant Properties : Certain related compounds have been investigated for their anticonvulsant effects, suggesting a broader neurological application .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of similar compounds:

  • A study highlighted the synthesis of thienopyrimidine derivatives that exhibited promising anticancer activity by inhibiting specific kinases involved in tumor progression.
  • Another research focused on the antimicrobial efficacy of thienopyrimidine derivatives against resistant bacterial strains, demonstrating their potential as novel antibiotics .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibition of kinase activity
Anti-inflammatoryReduction in inflammatory markers
AnticonvulsantEfficacy in seizure models

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thienopyrimidine core.
  • Introduction of the ethoxyphenyl group.
  • Attachment of the sulfanyl moiety.

These synthetic pathways are crucial for constructing the desired molecular architecture that contributes to its biological activity.

Q & A

Q. 1.1. What are the critical steps and conditions for synthesizing ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate with high yield?

The synthesis involves multi-step reactions requiring precise control of parameters:

  • Core formation : Construct the thieno[3,2-d]pyrimidinone scaffold via cyclization of substituted thioureas or amidines under reflux conditions (e.g., ethanol, 80°C for 8–12 hours) .
  • Sulfanyl linkage : Introduce the sulfanyl group via nucleophilic substitution (e.g., using NaH in THF) at the 2-position of the pyrimidine ring .
  • Esterification : Coupling the sulfanyl-propanoate side chain using ethyl bromopropanoate in the presence of a base (e.g., K₂CO₃ in acetone) .
    Optimization of solvent polarity, temperature, and stoichiometry is critical to achieving >70% yield .

Q. 1.2. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying the thieno-pyrimidine core (e.g., δ 7.2–8.1 ppm for aromatic protons) and ester functionality (δ 1.2–1.4 ppm for ethyl CH₃) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 473.12) and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural confirmation, single-crystal analysis resolves bond angles and torsional strain in the fused-ring system .

Q. 1.3. How stable is this compound under standard laboratory storage conditions?

  • The compound is stable at –20°C in inert atmospheres (argon) but degrades in the presence of moisture or strong oxidizers.
  • Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials with desiccants .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values in kinase inhibition assays) may arise from:

  • Assay variability : Compare protocols for ATP concentration (e.g., 10 µM vs. 100 µM) and incubation time .
  • Cellular context : Test in isogenic cell lines (e.g., wild-type vs. mutant receptors) to isolate target-specific effects .
  • Metabolic interference : Use liver microsome assays to assess stability and metabolite interference .

Q. 2.2. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thieno-pyrimidine core?

  • Substitution patterns : Modify the 4-ethoxyphenyl group (e.g., replace with 3,5-dimethylphenyl) to evaluate steric effects on target binding .
  • Sulfanyl linker optimization : Replace the propanoate with acetamide or methylene groups to assess flexibility and hydrogen-bonding capacity .
  • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs .

Q. 2.3. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

  • Kinetic assays : Perform time-dependent inhibition studies (e.g., pre-incubate enzyme with compound for 0–60 minutes) to distinguish reversible vs. irreversible binding .
  • Competitive binding : Use ATP-competitive probes (e.g., fluorescent ATP analogs) to quantify displacement efficiency .
  • Mutagenesis : Introduce point mutations (e.g., T338A in kinase domains) to identify critical binding residues .

Q. 2.4. What advanced analytical methods are suitable for detecting trace impurities in synthesized batches?

  • HPLC-MS/MS : Employ reverse-phase C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) with MRM transitions for impurity profiling .
  • NMR impurity tracking : ¹H-¹³C HSQC identifies impurities at >0.1% levels via cross-peak anomalies .

Data Analysis and Experimental Design

Q. 3.1. How should researchers design dose-response experiments to minimize off-target effects?

  • Dose range : Test 0.1–100 µM in triplicate, using Hill slope analysis to calculate EC₅₀/IC₅₀ .
  • Counter-screens : Include unrelated targets (e.g., cytochrome P450 isoforms) to assess selectivity .

Q. 3.2. What statistical approaches are recommended for reconciling conflicting cytotoxicity data?

  • Meta-analysis : Pool data from independent studies (e.g., using RevMan) to calculate weighted mean IC₅₀ values .
  • ANOVA with post-hoc tests : Identify outliers in cell viability assays (e.g., p < 0.05 via Tukey’s HSD) .

Methodological Challenges

Q. 4.1. How can solubility issues in aqueous buffers be mitigated during in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.01% Tween-80 to prevent aggregation .

Q. 4.2. What are the best practices for scaling up synthesis without compromising purity?

  • Flow chemistry : Implement continuous-flow reactors for thieno-pyrimidine core synthesis to reduce side reactions .
  • Crystallization optimization : Use anti-solvent precipitation (e.g., hexane/ethyl acetate) to isolate high-purity crystals .

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